molecular formula C17H15NO3 B3168846 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid CAS No. 933474-42-1

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B3168846
CAS RN: 933474-42-1
M. Wt: 281.3 g/mol
InChI Key: BRMXJWXVCTVWFA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BMIMC or 1-methyl-6-(phenylmethoxy)-1H-indole-2-carboxylic acid. It is a derivative of indole, which is a heterocyclic organic compound that is widely distributed in nature. BMIMC is a white to off-white powder with a molecular formula of C20H17NO3 and a molecular weight of 319.36 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid and related compounds have been synthesized and characterized for use as intermediates in creating pharmacologically active compounds. This includes conventional and microwave irradiation techniques for synthesis, confirmed through spectroscopic techniques like FTIR, NMR, and MS (Jain et al., 2005).

Crystal Structure Analysis

  • The crystal structure of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid derivatives has been studied, revealing specific dihedral angles between indole units and benzoic acid moieties, contributing to the understanding of molecular conformations (Sapari et al., 2018).

Biological Activities

  • Certain derivatives of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid have been investigated for their biological activities, such as inhibitory effects on Pyricularia oryzae, a pathogen affecting crops. These studies contribute to the development of new agricultural fungicides (Ren, 2007).

Synthetic Pathways

  • The compound has been utilized in various synthetic pathways, including the preparation of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Chemical Reactions

  • 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is involved in several chemical reactions that are foundational in synthetic chemistry, contributing to the broader understanding of chemical properties and reactions of indole derivatives (Horwell et al., 1995).

Medicinal Chemistry

  • In medicinal chemistry, this compound has been a key intermediate in the synthesis of various pharmacologically active molecules, thus playing a significant role in drug discovery and development processes (Kim et al., 1983).

properties

IUPAC Name

1-methyl-6-phenylmethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18-15-10-14(21-11-12-5-3-2-4-6-12)8-7-13(15)9-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMXJWXVCTVWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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